molecular formula C7H11NO2 B053977 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 119103-15-0

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B053977
CAS No.: 119103-15-0
M. Wt: 141.17 g/mol
InChI Key: CWVQBVRGOKBTQJ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique structural properties, which make it a valuable scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid can be synthesized through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid stands out due to its specific arrangement of atoms and functional groups, which confer unique reactivity and binding properties. This makes it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-1-3-8(5-7)4-2-7/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVQBVRGOKBTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611371
Record name 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119103-15-0
Record name 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Reactant of Route 2
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Reactant of Route 3
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Reactant of Route 4
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Reactant of Route 6
1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

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